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Compound of Interest

Compound Name: Ceftriaxone sodium salt

Cat. No.: B15604589 Get Quote

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography

(HPLC) methods for the quantification of ceftriaxone sodium salt, a widely used third-

generation cephalosporin antibiotic.[1][2][3] It is intended for researchers, scientists, and drug

development professionals seeking to establish robust and reliable analytical procedures. The

guide also briefly discusses alternative methods and presents supporting experimental data

from various studies.

I. Comparison of HPLC Method Parameters
Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for

the determination of ceftriaxone sodium in bulk drug and pharmaceutical dosage forms.[1][2][4]

A comparison of the key chromatographic conditions from different studies is summarized in

Table 1. The choice of stationary phase, mobile phase composition, and detection wavelength

are critical parameters that influence the method's performance.

Table 1: Comparison of Chromatographic Conditions for Ceftriaxone Sodium Quantification
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Parameter Method 1 Method 2 Method 3 Method 4

Column

Waters XTerra

RP-18 (250x4.6

mm, 5 µm)[4]

Xterra C18

(150x4.6 mm, 5

µm)[1][5]

Promosil C-18

(250 mm, 4.6

mm, 5µm)[2]

Phenomenex

ODS column

C18 (250 mm ×

4.6 mm, 5.0 μ)[6]

Mobile Phase

Methanol:Water:

Orthophosphoric

acid (65:30:5 v/v)

[4]

Disodium

hydrogen

phosphate

buffer:Acetonitril

e (65:35 v/v), pH

4.3[1][5]

Buffer:Methanol

(90:10 v/v), pH

6.8[2]

Acetonitrile:Wate

r with 0.01%

triethylamine

(70:30, v/v), pH

6.5[6]

Flow Rate 1.0 mL/min[4] 1.0 mL/min[1][5] 1.0 mL/min[2] 1.0 mL/min[6]

Detection (UV) 245 nm[4] 242 nm[1][5] 260 nm[2] 270 nm[6]

Retention Time Not specified ~2.6 min[1][5] ~7.11 min[2] ~4.15 min[6]

II. Performance Comparison of Validated HPLC
Methods
The validation of an analytical method ensures its suitability for the intended purpose. Key

validation parameters as per the International Council for Harmonisation (ICH) guidelines

include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

[6][7] A summary of these parameters from various studies is presented in Table 2.

Table 2: Comparison of Validation Parameters for Ceftriaxone Sodium HPLC Methods
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Parameter Method 1 Method 2 Method 3 Method 4

Linearity Range

(µg/mL)
0.2-20[4] 10.0-100.0[1][5] 1-50[2] 10-200[6]

Correlation

Coefficient (r²)
0.9999[4] 0.999[1][5] Not specified 0.991[6]

Accuracy (%

Recovery)
99.88-99.97%[4] Not specified Not specified

Assay: 99.73 ±

0.61%[6]

Precision (%

RSD)

Intra-day: 0.01-

0.08%, Inter-day:

0.05-0.19%[4]

Not specified Not specified

Intra-day: 0.70-

0.94%, Inter-day:

0.55-0.95%[6]

LOD (µg/mL) Not specified Not specified Not specified 0.22[6]

LOQ (µg/mL) 0.0215[4] Not specified Not specified 0.67[6]

Robustness

%RSD < 2% for

deliberate

variations[7]

Variations in flow

rate, mobile

phase

composition, and

pH showed

negligible

effects[2]

%RSD < 2% for

changes in pH

and flow rate[6]

Not specified

III. Alternative Analytical Methods
While HPLC is the most prevalent method for ceftriaxone sodium quantification, other

techniques have also been employed.[3] These methods may offer advantages in terms of

speed, cost, or specific applications.

UV Spectrophotometry: This is a simpler and more rapid method compared to HPLC.[8] It is

often used for routine quality control. A study demonstrated a UV spectrophotometric method

with a linearity range of 10–20 µg/mL and a maximum absorption peak at 241 nm.[8] The

method showed good accuracy and precision, with intra- and inter-day variability less than

2% RSD.[8]
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High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is another

chromatographic technique that can be used for the quantification of ceftriaxone sodium.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For bioanalytical

applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in

human plasma, LC-MS/MS is the method of choice.[9] It offers lower detection limits

compared to HPLC-UV methods.[9] A validated LC-MS/MS method for ceftriaxone in human

plasma had a concentration range of 1.01-200 μg/ml.[9]

Microbiological Assay: This method is based on the inhibitory effect of the antibiotic on the

growth of a susceptible microorganism. While it provides a measure of the biological activity,

it is generally less precise and more time-consuming than chromatographic methods.[3]

IV. Experimental Protocols
This section provides a generalized experimental protocol for the HPLC method validation for

ceftriaxone sodium quantification, based on common practices found in the literature.

1. Preparation of Standard Solutions:

Stock Solution: Accurately weigh and dissolve a suitable amount of ceftriaxone sodium

reference standard in the mobile phase or a suitable diluent to obtain a stock solution of a

known concentration (e.g., 1000 µg/mL).[4]

Working Standard Solutions: Prepare a series of working standard solutions by diluting the

stock solution with the mobile phase to achieve the desired concentrations for constructing a

calibration curve (e.g., 10, 20, 30, 40, and 50 µg/ml).[7]

2. Chromatographic System and Conditions:

The specific column, mobile phase, flow rate, and UV detection wavelength should be

chosen based on the selected method (refer to Table 1).

The system should be equilibrated with the mobile phase until a stable baseline is achieved.

3. Method Validation Procedure:

Caption: Workflow for HPLC method validation.
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Specificity: The ability of the method to assess the analyte unequivocally in the presence of

components that may be expected to be present, such as impurities, degradation products,

or matrix components. This is often evaluated by comparing the chromatograms of the drug

substance, placebo, and a mixture of the two.[7]

Linearity: The linearity of an analytical procedure is its ability to obtain test results that are

directly proportional to the concentration of the analyte. This is typically evaluated by

analyzing a series of at least five concentrations across the desired range and determining

the correlation coefficient of the calibration curve.[4][6]

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement

between the value which is accepted either as a conventional true value or an accepted

reference value and the value found. It is often determined by recovery studies, where a

known amount of pure drug is added to a placebo preparation and the recovery is calculated.

[4][7]

Precision: The precision of an analytical procedure expresses the closeness of agreement

(degree of scatter) between a series of measurements obtained from multiple sampling of

the same homogeneous sample under the prescribed conditions. It is usually assessed at

two levels:

Repeatability (Intra-day precision): Analysis of replicate samples on the same day.[4]

Intermediate Precision (Inter-day precision): Analysis of replicate samples on different

days, by different analysts, or with different equipment.[4]

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of

analyte in a sample that can be detected but not necessarily quantitated as an exact value.

The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined

with suitable precision and accuracy.[6] These are often calculated based on the standard

deviation of the response and the slope of the calibration curve.

Robustness: The robustness of an analytical procedure is a measure of its capacity to

remain unaffected by small, but deliberate variations in method parameters and provides an

indication of its reliability during normal usage.[7] This can be assessed by intentionally
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varying parameters such as the flow rate, mobile phase composition, and detection

wavelength.[7]

System Suitability: System suitability testing is an integral part of many analytical

procedures. The tests are based on the concept that the equipment, electronics, analytical

operations, and samples to be analyzed constitute an integral system that can be evaluated

as such. Parameters such as theoretical plates, tailing factor, and retention time are

monitored.

V. Conclusion
A variety of robust and reliable HPLC methods are available for the quantification of ceftriaxone

sodium. The choice of a specific method will depend on the intended application, available

instrumentation, and desired performance characteristics. For routine quality control, a simple

and rapid isocratic RP-HPLC method is often sufficient. For bioanalytical studies requiring

higher sensitivity, an LC-MS/MS method is preferable. Proper method validation in accordance

with ICH guidelines is crucial to ensure the generation of accurate and reliable data. The

development of stability-indicating methods is also critical to ensure that the method can

accurately measure the active pharmaceutical ingredient in the presence of its degradation

products.[10][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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